molecular formula C17H18N2O2 B4426207 N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B4426207
M. Wt: 282.34 g/mol
InChI Key: RRGLGTMKFMVERZ-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide is an organic compound that belongs to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group. The structure of this compound includes a tetrahydrofuran ring, a pyridine ring, and a phenyl group, making it a complex and versatile molecule.

Preparation Methods

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(pyridin-4-ylmethyl)aniline with tetrahydrofuran-2-carboxylic acid chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(pyridin-4-ylmethyl)phenyl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide: This compound also contains a pyridine ring and an aromatic amide group, but differs in the presence of a phenoxy group instead of a tetrahydrofuran ring.

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Similar in structure, but with a chlorophenyl group instead of a tetrahydrofuran ring.

The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with a pyridine and phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h3-10,16H,1-2,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGLGTMKFMVERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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